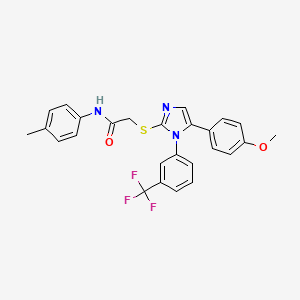![molecular formula C17H18N4S B2708926 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303986-71-2](/img/structure/B2708926.png)
7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azolo[1,5-a]pyrimidines are a class of compounds that have been studied for various applications, including as heat-resistant explosives . They are fused-ring energetic compounds, which means they have a ring structure where two or more rings share two or more common atoms .
Synthesis Analysis
While the specific synthesis method for “7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is not available, similar compounds such as 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones have been synthesized via heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .Molecular Structure Analysis
The molecular structure of azolo[1,5-a]pyrimidines is characterized by a fused-ring structure. Some compounds in this class exhibit an “amino–nitro–amino” arrangement, which contributes to their thermal stability .Chemical Reactions Analysis
The reactivity of azolo[1,5-a]pyrimidines can vary depending on their specific structure. For instance, 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones have been studied for their reactivity in classical electrophilic substitution reactions .Physical and Chemical Properties Analysis
Azolo[1,5-a]pyrimidines can exhibit excellent thermal stability. For example, some compounds in this class have a thermal decomposition temperature higher than that of hexanitrostilbene (HNS) . They can also possess higher positive heats of formation due to their aza-fused structure .科学的研究の応用
Molecular Structure and Supramolecular Architecture
The molecular structure of related [1,2,4]triazolo[1,5-a]pyrimidine compounds has been extensively studied, showcasing their potential biological activity through coordination compounds. For instance, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrates unique crystal environments and supramolecular architectures through hydrogen-bonding interactions and π-π stacking, indicating the significance of these structures in designing bioactive molecules (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthetic and Medicinal Perspectives
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is noted for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. Several drugs and compounds under clinical trials, like Trapidil and DSM-265, leverage this scaffold, highlighting its versatility in medicinal chemistry. This comprehensive review of synthetic strategies and pharmacological applications underscores the scaffold's importance in drug development (Merugu, Cherukupalli, & Karpoormath, 2022).
Novel Bioactive Compounds and Insecticidal Agents
Research into bioactive heterocyclic compounds such as triazolo[1,5-a]pyrimidines has led to the synthesis of novel insecticidal agents. These compounds, when tested against pests like the cotton leafworm, have shown potent toxic effects, highlighting their potential in agricultural applications. Such studies contribute to the development of new, effective insecticides for crop protection (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial and Antitumor Activities
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine framework have been synthesized with potential anticancer and antimicrobial properties. The exploration of their biological activities is crucial for the development of new therapeutic agents. Studies like the synthesis of various methylsulfanyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives and their evaluation as potential anticancer agents provide valuable insights into the therapeutic potential of this chemical class (Makisumi, 1961).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-18-16-19-17(22-3)20-21(15)16/h4-12H,1-3H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSEBFLROVBIK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile](/img/structure/B2708843.png)
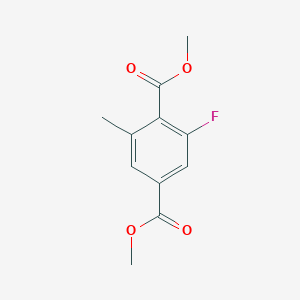
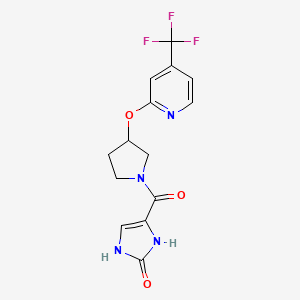

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)
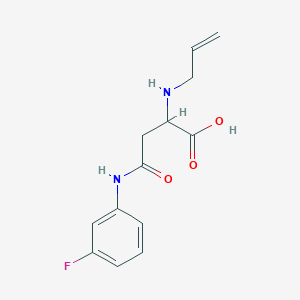
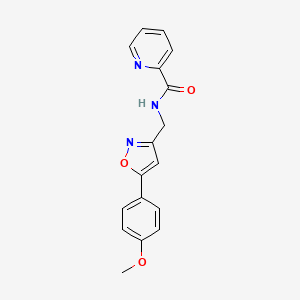
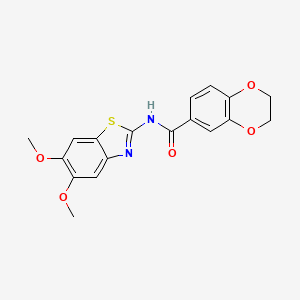
![N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2708853.png)
![N-[[2-Methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2708855.png)
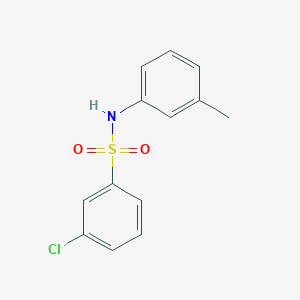
![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)

